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Compound of Interest

Compound Name: Boc-Lys-OSu

Cat. No.: B149120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as

Boc-Lys(Boc)-OSu, is a versatile reagent used for the precise modification of proteins and

peptides.[1] Its unique structure, featuring two orthogonal tert-butoxycarbonyl (Boc) protecting

groups and a highly reactive N-hydroxysuccinimide (NHS) ester, allows for the introduction of a

protected lysine residue onto a biomolecule.[1][2] The NHS ester reacts efficiently with primary

amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form

stable amide bonds under mild conditions.[2] The Boc protecting groups can be subsequently

removed under acidic conditions, revealing free amino groups for further functionalization, such

as the attachment of drugs, labels, or other moieties.[1][3]

These application notes provide a comprehensive guide to the use of Boc-Lys(Boc)-OSu for

protein modification, including detailed experimental protocols, quantitative data, and visual

workflows to facilitate its effective implementation in research and drug development.

Chemical Properties and Mechanism of Action
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate[4]

Molecular Formula: C₂₀H₃₃N₃O₈[4]
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Molecular Weight: 443.49 g/mol [4]

CAS Number: 30189-36-7[4]

The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbonyl

carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-

hydroxysuccinimide (NHS) as a byproduct.[2] The Boc groups are stable during this

conjugation step but can be readily cleaved with acids like trifluoroacetic acid (TFA).[1]

Quantitative Data
The efficiency of protein modification with Boc-Lys(Boc)-OSu is influenced by several factors,

including pH, temperature, and reagent concentrations. The stability of the NHS ester is also a

critical consideration, as it is susceptible to hydrolysis.

Parameter Condition Value Reference(s)

NHS Ester Hydrolysis

Half-life
pH 7.0, 0°C 4 - 5 hours [1]

pH 8.6, 4°C 10 minutes [1]

Optimal Reaction pH

for Amination
8.3 - 8.5 [1]

Typical Reaction Time
Room temperature or

4°C
0.5 - 4 hours [1]

Typical Molar Excess

of NHS Ester

For mono-labeling of

proteins
8-fold [1]

Storage Temperature -20°C [1][5]

Experimental Protocols
Protocol 1: Modification of a Protein with Boc-Lys(Boc)-
OSu
This protocol provides a general procedure for the covalent modification of a protein with Boc-

Lys(Boc)-OSu. The optimal conditions may need to be determined empirically for each specific
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protein.

Materials:

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-8.0).

Avoid buffers containing primary amines like Tris.[5]

Boc-Lys(Boc)-OSu

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5]

Purification system (e.g., gel filtration column like Sephadex G-25, dialysis tubing, or spin

filtration unit)[1]

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Protein Preparation:

Dissolve the protein in the chosen reaction buffer at a known concentration (typically 1-10

mg/mL). Ensure the buffer is free of primary amines.

Boc-Lys(Boc)-OSu Solution Preparation:

Immediately before use, dissolve Boc-Lys(Boc)-OSu in a minimal amount of anhydrous

DMF or DMSO to the desired stock concentration (e.g., 10-50 mM).[5][6]

Conjugation Reaction:

Add the desired molar excess of the Boc-Lys(Boc)-OSu solution to the protein solution

while gently vortexing. The optimal molar excess will depend on the number of available

primary amines on the protein and the desired degree of labeling. A starting point is often

a 5- to 20-fold molar excess.

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5]

The shorter time at room temperature is often sufficient.
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Reaction Quenching (Optional):

To stop the reaction, a quenching reagent with a primary amine, such as Tris, can be

added to a final concentration of 50-100 mM.

Purification of the Modified Protein:

Remove unreacted Boc-Lys(Boc)-OSu and byproducts by gel filtration, dialysis, or spin

filtration.[1]

Gel Filtration: Equilibrate a Sephadex G-25 column with the desired storage buffer and

apply the reaction mixture. Collect the protein-containing fractions.

Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate

molecular weight cutoff (MWCO) and dialyze against the desired storage buffer with

several buffer changes.

Characterization of the Modified Protein:

Determine the extent of modification using techniques such as MALDI-TOF mass

spectrometry (to observe the mass shift corresponding to the addition of Boc-Lys(Boc)

groups) or by quantifying the remaining free amines using a ninhydrin or fluorescamine

assay.

Protocol 2: Deprotection of Boc Groups
This protocol describes the removal of the Boc protecting groups from the modified protein to

expose the primary amines.

Materials:

Boc-protected protein

Trifluoroacetic acid (TFA)[1]

Scavengers (e.g., triisopropylsilane (TIS), water, anisole)[7]

Dichloromethane (DCM) (optional, for peptide deprotection)[7]
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Cold diethyl ether[7]

Purification system (as in Protocol 1)

Procedure:

Preparation of Deprotection Cocktail:

Prepare a deprotection solution, typically a mixture of TFA and scavengers. A common

cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent

side reactions.

Deprotection Reaction:

For proteins in solution, the conditions need to be carefully optimized to maintain protein

integrity. A milder TFA treatment may be required. For peptides, they can be dissolved in

the deprotection cocktail.[7]

Incubate the reaction at room temperature for 1-2 hours.

Removal of TFA:

For peptides, the product can be precipitated by adding cold diethyl ether.[7] For proteins,

the TFA must be removed by a suitable method such as dialysis or gel filtration against an

appropriate buffer.

Purification:

Purify the deprotected protein using gel filtration or dialysis to remove TFA and

scavengers.

Diagrams
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Protein Modification

Deprotection (Optional)

Protein Solution
(Amine-free buffer)

Conjugation Reaction
(pH 7.2-8.5, RT or 4°C)

Boc-Lys(Boc)-OSu
(in DMF or DMSO)

Purification
(Gel filtration or Dialysis) Boc-Protected Protein

Deprotection ReactionTFA with Scavengers Purification
(Gel filtration or Dialysis)

Functionalized Protein
(with free amines)

Click to download full resolution via product page

Caption: Experimental workflow for protein modification with Boc-Lys(Boc)-OSu.
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Start: Protein with Primary Amines

Step 1: Reaction with Boc-Lys(Boc)-OSu

Result: Boc groups attached to protein

Step 2: Deprotection with TFA

Result: Exposed primary amines on introduced lysine

Step 3: Further Conjugation (Optional)

End: Functionalized Protein

Click to download full resolution via product page

Caption: Logical steps for creating a functionalized protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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